Neuromedin C
Description
Neuromedin C (NMC) is a bioactive peptide initially isolated from porcine spinal cord, characterized as a bombesin-like peptide due to its structural and functional homology with amphibian bombesin . Its amino acid sequence, Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ (human/porcine), shares significant homology with the C-terminal decapeptide of gastrin-releasing peptide (GRP), making it a GRP fragment in some species . NMC binds to bombesin receptors (BB1R, BB2R, and BRS-3) and is implicated in diverse physiological processes, including smooth muscle contraction, pancreatic enzyme secretion, and immune modulation .
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N17O11S/c1-25(2)13-34(46(74)63-33(43(53)71)11-12-79-6)64-47(75)36(15-29-20-54-23-58-29)62-41(70)22-57-50(78)42(26(3)4)67-44(72)27(5)60-45(73)35(14-28-19-56-32-10-8-7-9-31(28)32)65-48(76)37(16-30-21-55-24-59-30)66-49(77)38(17-39(52)68)61-40(69)18-51/h7-10,19-21,23-27,33-38,42,56H,11-18,22,51H2,1-6H3,(H2,52,68)(H2,53,71)(H,54,58)(H,55,59)(H,57,78)(H,60,73)(H,61,69)(H,62,70)(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,67,72)/t27-,33-,34-,35-,36-,37-,38-,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBLWXCGQLZKLK-USVTTYPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(=O)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H73N17O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231221 | |
| Record name | Neuromedin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1120.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81608-30-2 | |
| Record name | Neuromedin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081608302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neuromedin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Fmoc-Based Synthesis
The most widely used method for synthesizing this compound involves Fmoc (fluorenylmethyloxycarbonyl) solid-phase peptide synthesis . This approach utilizes Rink Amide AM resin to ensure C-terminal amidation, as described in protocols for analogous neuropeptides like neuromedin U. The synthesis proceeds as follows:
- Resin Loading : The resin is pre-swollen in dimethylformamide (DMF), and the first Fmoc-protected amino acid (methionine) is attached via a coupling reagent such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and DIPEA (N,N-diisopropylethylamine).
- Iterative Deprotection and Coupling : Fmoc groups are removed using 20% piperidine in DMF. Subsequent amino acids (Leu, His, etc.) are coupled in sequence, with each step monitored by Kaiser ninhydrin tests to confirm completion.
- Cleavage and Deprotection : After assembling the decapeptide, the resin is treated with a cleavage cocktail of trifluoroacetic acid (TFA), triethylsilane (TES), and water (95:2.5:2.5 v/v) for 2–3 hours. This step removes side-chain protecting groups and releases the peptide into solution.
Purification and Yield Optimization
Crude synthetic this compound is purified via preparative reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of water-acetonitrile with 0.1% TFA. Typical yields range from 60–75%, with final purities exceeding 95%.
Isolation of this compound from Natural Sources
Extraction from Porcine Spinal Cord
Initial identification of this compound involved extraction from porcine spinal cord tissue, leveraging its solubility in acidic ethanol (0.5 M acetic acid in 70% ethanol). Key steps include:
- Homogenization : Tissue is homogenized in cold ethanol-acetic acid and centrifuged to remove insoluble debris.
- Fractionation : The supernatant is subjected to gel filtration chromatography (Sephadex G-25), followed by ion-exchange chromatography on carboxymethylcellulose.
- Final Purification : Active fractions are further purified via HPLC, yielding this compound with contractile activity on rat uterus smooth muscle (EC50 ≈ 1 nM).
Formulation and Stability Considerations
In Vivo Formulation
For animal studies, this compound is typically dissolved in saline or phosphate-buffered saline (PBS). A protocol for preparing injectable formulations involves dissolving 1 mg of peptide in 892.6 μL of sterile water to achieve a 1 mM stock solution, followed by dilution in corn oil for sustained release.
Analytical Characterization Techniques
Mass Spectrometry
HRMS analysis confirms the molecular weight (1,120.29 Da) and isotopic purity. Discrepancies >0.01 Da warrant re-purification.
Functional Assays
Bioactivity is validated using Laser Doppler Flowmetry in canine pancreatic blood flow models, where this compound elicits dose-dependent increases in pancreatic juice output (0.1–1.0 μg/kg IV).
Challenges and Innovations in Labeling Techniques
While direct tritiation of this compound remains unreported, methodologies from related peptides suggest feasibility. For example, tritiated N-succinimidyl propionate ([3H]NSP) conjugation at primary amines (e.g., lysine residues) could achieve molar activities of 90 Ci/mmol, as demonstrated for neuromedin S. However, iodination attempts at histidine residues have shown limited success, with only 35% monoiodination efficiency under optimal conditions.
Chemical Reactions Analysis
Structural Features Influencing Reactivity
NMC’s primary structure includes a C-terminal amidation and aromatic residues (Trp, His), which govern its interactions. Key structural attributes include:
-
Hydrophobic residues : Trp⁴, Val⁶, Leu⁹, and Met¹⁰ facilitate hydrophobic interactions .
-
Amidated C-terminus : Enhances stability and receptor binding .
Surface Adsorption and Orientation on Metallic Electrodes
Surface-enhanced Raman spectroscopy (SERS) studies on Ag, Au, and Cu electrodes revealed Trp⁴’s role in NMC’s adsorption and orientation. The interaction mechanism varies by metal type and electrode potential :
Electrode potential variations (-1.2 V to +0.2 V) induced minor reorientations of Trp⁴, suggesting flexibility in adsorption geometry .
Environmental Effects on Conformational Dynamics
NMC adopts distinct secondary structures in response to solvent and surfactant environments:
-
Trifluoroethanol (TFE) : Induces progressive α-helix formation at the C-terminus (Ala⁵–His⁸) at ≥25% TFE, while the N-terminus remains disordered .
-
SDS Micelles : Promotes helical conformation at the C-terminus via hydrophobic insertion of Met¹⁰ and His⁸ into micelles, stabilizing the peptide-micelle complex .
Insights from Related Peptides
While direct covalent reactions (e.g., iodination, tritiation) for NMC are not explicitly documented, studies on neuromedin S (NMS) highlight methodologies applicable to bombesin-family peptides:
-
Iodination : Optimized at His residues using chloramine-T (pH 10), achieving 65% di-iodination efficiency .
-
Tritium labeling : Achieved via catalytic dehalogenation of iodinated precursors using Pd catalysts .
Key Limitations
Current data on NMC’s covalent chemical reactions (e.g., oxidation, conjugation) remain sparse. Most studies focus on physical interactions (adsorption, conformational shifts) rather than bond-forming reactions. Further research is needed to explore its reactivity in synthetic or biological contexts.
Scientific Research Applications
Physiological Roles
1. Appetite Regulation
Neuromedin C has been shown to influence feeding behavior. Research indicates that microinjections of this compound into the amygdala can inhibit food intake in rats. Specifically, doses of 15 ng and 30 ng significantly reduced liquid food consumption, while higher doses did not yield similar effects. This suggests a potential role for this compound in appetite suppression through bombesin receptor activation in the central amygdala .
2. Gastrointestinal Function
this compound is also implicated in gastrointestinal motility. Studies have demonstrated its contractile effects on smooth muscle tissues, indicating a role in regulating gut movements. This is particularly relevant for understanding disorders related to gastrointestinal dysmotility.
Neurological Implications
1. Neurotransmission
this compound acts as a neurotransmitter within the central nervous system (CNS). It has been found to selectively depress neuronal activity in the spinal cord, indicating its involvement in pain modulation and sensory processing . Understanding these mechanisms can provide insights into developing analgesics targeting neuromedin pathways.
2. Neuroendocrine Functions
The peptide has been linked to various neuroendocrine functions, including the regulation of hormone release. Its interactions with receptors such as bombesin receptors suggest that this compound may influence stress responses and metabolic processes.
Case Studies and Research Findings
Mechanism of Action
Neuromedin C exerts its effects by binding to specific receptors on target cells. It primarily interacts with bombesin receptors, leading to the activation of intracellular signaling pathways . This interaction stimulates the release of hormones such as gastrin and somatostatin, as well as enzymes like amylase . The molecular targets and pathways involved include the activation of G-protein-coupled receptors and subsequent intracellular signaling cascades .
Comparison with Similar Compounds
This compound vs. Neuromedin B
- Receptor Activation :
- Physiological Roles: NMC enhances GLP-1 and oxyntomodulin secretion in the gut, suggesting a role in metabolic regulation .
This compound vs. GRP
This compound vs. Bombesin
- Potency :
Tissue Distribution and Molecular Heterogeneity
- This compound : Localized to the gut and immune cells; molecular forms vary between species (e.g., extended GRP fragments in humans vs. standalone NMC in rats) .
- Neuromedin U (NMU) : Activates FM3 receptors in adipose tissue and intestine, unrelated to NMC’s bombesin-like signaling .
- Neuromedin S (NMS) : Regulates circadian rhythms and feeding behavior, contrasting with NMC’s metabolic roles .
Clinical and Therapeutic Implications
- NMC Antagonists : Synthetic analogs like [D-Ala¹, Leu⁹-ψ-CH₂NH-Leu¹⁰]NMC show promise in blocking GRP/NMC-driven pathologies, such as pancreatitis or cancers overexpressing BB2R .
- Bombesin Receptor Antagonists : Compounds like ST-36 inhibit tumor growth in BB1R/BB2R-expressing cancers, a strategy less relevant for NMC-specific pathways .
Biological Activity
Neuromedin C (NMC) is a neuropeptide belonging to the bombesin-like peptide family, first isolated from porcine spinal cord. It plays a significant role in various physiological processes, particularly in the central nervous system (CNS) and gastrointestinal tract. This article explores the biological activity of this compound, including its mechanisms of action, receptor interactions, and implications for health and disease.
Structure and Composition
This compound is characterized by its sequence: Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2. The presence of the ATCUN motif (Gly-Asn-His) allows NMC to bind metal ions such as Cu(II) and Ni(II), which may have implications for its biological functions, particularly in neurological contexts .
This compound exerts its effects primarily through interaction with bombesin receptors, specifically the bombesin receptor subtype-2 (BB2R). This receptor is involved in various autonomic functions including:
- Regulation of Gastric Secretion : NMC stimulates gastrin secretion, leading to increased gastric acid output. Studies show that bombesin-like peptides can stimulate gastric acid secretion via gastrin release .
- Smooth Muscle Contraction : NMC induces contractions in uterine smooth muscle, demonstrating its role in reproductive physiology .
- Neurotransmission : NMC influences neurotransmitter release within the CNS, affecting processes such as food intake and circadian rhythms .
Biological Effects
The biological activity of this compound can be summarized as follows:
Case Studies
- Gastrin Release Mechanism :
- This compound in Neurological Disorders :
Structural Studies
Recent studies using nuclear magnetic resonance (NMR) spectroscopy have revealed that this compound undergoes conformational changes upon binding to micelles, transitioning from a disordered state to an α-helical structure. This change is significant for its interaction with receptors and subsequent biological activity .
Q & A
Q. What experimental methodologies are recommended for detecting and quantifying neuromedin C in biological samples?
this compound (a 10-amino-acid neuropeptide) can be quantified using:
- Immunoassays : Validate antibodies (e.g., biotin-conjugated anti-neuromedin C antibodies) for specificity using competitive ELISA or radioimmunoassays (RIA) .
- Mass spectrometry (MS) : Pair with microdialysis systems for in vivo recovery optimization (e.g., 24% recovery rates in awake mice) to minimize peptide adsorption losses .
- Pre-analytical protocols : Store samples at -20°C in acidic buffers to prevent degradation .
Q. How can researchers model this compound's functional roles in physiological systems?
- Cell-based assays : Use synthetic this compound (purity ≥98% by HPLC) to study receptor binding (e.g., GRP receptors) in smooth muscle contraction or blood pressure regulation .
- Animal models : Employ optogenetic stimulation in rodents to correlate this compound release with neural activity .
- Pharmacological perturbations : Co-administer this compound with antagonists (e.g., neuromedin U receptor blockers) to isolate signaling pathways .
Q. What statistical approaches address batch effects and confounding variables in this compound metabolomics studies?
- SMART (Statistical Metabolomics Analysis in R) : Adjust for latent batch effects using ANCOVA models (p-value thresholds <1 × 10⁻⁴) and perform peak alignment for metabolite annotation .
- Quality control (QC) : Exclude peaks with >30% missingness across samples and normalize data using median scaling .
Advanced Research Questions
Q. How do contradictory findings about this compound’s role in blood pressure regulation arise, and how can they be resolved?
Q. What mechanisms underlie this compound’s interaction with related neuropeptides (e.g., neuromedin U or neurotensin)?
- Co-expression studies : Use dual-label immunofluorescence to identify colocalization in brainstem or gastrointestinal tissues .
- Receptor crosstalk : Apply CRISPR-Cas9 knockout models to dissect GRP receptor subtypes mediating shared pathways (e.g., MAPK/ERK) .
- Systems biology : Build interaction networks using STRING or Metascape, prioritizing nodes with high betweenness centrality .
Q. How can researchers optimize experimental designs for studying this compound in complex neurological disorders?
- Longitudinal cohorts : Track this compound levels in cerebrospinal fluid (CSF) alongside neuroimaging biomarkers (e.g., amyloid-β in Alzheimer’s) .
- Multi-omics integration : Combine transcriptomics (RNA-seq) and peptidomics to identify upstream regulators (e.g., prohormone convertases) .
- Power calculations : Use G*Power to determine sample sizes for detecting ≥20% effect sizes in ANCOVA models (α=0.05, β=0.2) .
Q. What are the challenges in reproducing this compound studies, and how can they be mitigated?
- Reagent variability : Source synthetic peptides from vendors providing Certificate of Analysis (CoA) for sequence verification .
- Protocol standardization : Adopt MISB (Minimum Information for Studies of Bioactive Peptides) guidelines for reporting extraction and quantification steps .
- Data transparency : Share raw MS spectra and statistical scripts via repositories like MetaboLights or GitHub .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
